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molecular formula C10H5ClO5 B8696182 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride CAS No. 76903-12-3

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride

Cat. No. B8696182
M. Wt: 240.59 g/mol
InChI Key: XHDRIAFCYSITRY-UHFFFAOYSA-N
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Patent
US04344944

Procedure details

7β-[D-2-Amino-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-(1-methyl-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid trifluoroacetic acid salt (150 mg) was subjected to suspension into ethyl acetate (7.5 ml) and was added thereto with stirring at 0° C. N,O-bis(trimethylsilyl) acetamide (417 μl). To the resulting mixture was added with stirring at 0° C. dihydroxychromon-3-carbonyl chloride (58 mg) which was obtained in the preceding Item (a). There was added once more N,O-bis(trimethylsilyl)acetamide (417 μl), and the whole was stirred at 0° C. for three hours. After addition of ethyl acetate (150 ml) to the reaction solution, the mixture was washed successively with 30 ml each of 0.5 N hydrochloric acid, distilled water (twice) and a saturated saline. The organic layer recovered therefrom was dried over magnesium sulfate, and the solvent was distilled off. The residue thus obtained was dissolved in acetone (30 ml) and allowed to stand at room temperature overnight. After removal by filtration of a small quantity of an insoluble matter separated out, the solvent was distilled off. Ethyl ether was added to the residue to cause trituration of the latter. There was thus obtained through filtration the desired substance (105 mg).
[Compound]
Name
7β-[D-2-Amino-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-(1-methyl-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid trifluoroacetic acid salt
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
417 μL
Type
reactant
Reaction Step Two
Name
dihydroxychromon-3-carbonyl chloride
Quantity
58 mg
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]/[C:2](/[O:8][Si](C)(C)C)=N\[Si](C)(C)C.O[C:14]1C=C[CH:21]=[C:20]2[C:15]=1[C:16](=[O:28])[C:17]([C:25]([Cl:27])=[O:26])=[C:18](O)[O:19]2.C(OCC)(=[O:31])C>>[OH:31][C:1]1[CH:14]=[C:15]2[C:20](=[CH:21][C:2]=1[OH:8])[O:19][CH:18]=[C:17]([C:25]([Cl:27])=[O:26])[C:16]2=[O:28]

Inputs

Step One
Name
7β-[D-2-Amino-2-(4-hydroxyphenyl)acetamido]-7α-methoxy-3-(1-methyl-5-tetrazolyl)thiomethyl-3-cephem-4-carboxylic acid trifluoroacetic acid salt
Quantity
150 mg
Type
reactant
Smiles
Step Two
Name
Quantity
417 μL
Type
reactant
Smiles
C/C(=N\[Si](C)(C)C)/O[Si](C)(C)C
Step Three
Name
dihydroxychromon-3-carbonyl chloride
Quantity
58 mg
Type
reactant
Smiles
OC1=C2C(C(=C(OC2=CC=C1)O)C(=O)Cl)=O
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
To the resulting mixture was added

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(C(=COC2=CC1O)C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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